molecular formula C28H20N4O6S B11057412 N-(6-cyano-1,3-benzodioxol-5-yl)-2-({(1E)-1-[(5-methoxy-1H-indol-3-yl)methylidene]-6-methyl-3-oxo-1,3-dihydrofuro[3,4-c]pyridin-4-yl}sulfanyl)acetamide

N-(6-cyano-1,3-benzodioxol-5-yl)-2-({(1E)-1-[(5-methoxy-1H-indol-3-yl)methylidene]-6-methyl-3-oxo-1,3-dihydrofuro[3,4-c]pyridin-4-yl}sulfanyl)acetamide

Cat. No.: B11057412
M. Wt: 540.5 g/mol
InChI Key: AGCCSEPRHUCNLF-QPJQQBGISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(6-cyano-1,3-benzodioxol-5-yl)-2-({(1E)-1-[(5-methoxy-1H-indol-3-yl)methylidene]-6-methyl-3-oxo-1,3-dihydrofuro[3,4-c]pyridin-4-yl}sulfanyl)acetamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-cyano-1,3-benzodioxol-5-yl)-2-({(1E)-1-[(5-methoxy-1H-indol-3-yl)methylidene]-6-methyl-3-oxo-1,3-dihydrofuro[3,4-c]pyridin-4-yl}sulfanyl)acetamide typically involves multi-step organic synthesis. The process may start with the preparation of the 1,3-benzodioxole core, followed by the introduction of the cyano group. Subsequent steps involve the formation of the indole and furo[3,4-c]pyridine moieties, which are then linked through a sulfanylacetamide bridge.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This might involve the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(6-cyano-1,3-benzodioxol-5-yl)-2-({(1E)-1-[(5-methoxy-1H-indol-3-yl)methylidene]-6-methyl-3-oxo-1,3-dihydrofuro[3,4-c]pyridin-4-yl}sulfanyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, allowing for the modification of its structure.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups such as halogens or alkyl chains.

Scientific Research Applications

Chemistry

In chemistry, N-(6-cyano-1,3-benzodioxol-5-yl)-2-({(1E)-1-[(5-methoxy-1H-indol-3-yl)methylidene]-6-methyl-3-oxo-1,3-dihydrofuro[3,4-c]pyridin-4-yl}sulfanyl)acetamide is studied for its unique structural properties and reactivity. Researchers explore its potential as a building block for more complex molecules and its behavior under various chemical conditions.

Biology

In biological research, this compound may be investigated for its potential biological activity. Its structural features suggest it could interact with biological macromolecules, making it a candidate for drug discovery and development.

Medicine

In medicine, the compound’s potential therapeutic properties are of interest. Researchers may study its effects on cellular pathways, its ability to modulate biological targets, and its potential as a lead compound for developing new pharmaceuticals.

Industry

In industry, the compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its unique structure may impart desirable characteristics to these materials, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of N-(6-cyano-1,3-benzodioxol-5-yl)-2-({(1E)-1-[(5-methoxy-1H-indol-3-yl)methylidene]-6-methyl-3-oxo-1,3-dihydrofuro[3,4-c]pyridin-4-yl}sulfanyl)acetamide involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s various functional groups allow it to form multiple types of interactions, including hydrogen bonds, hydrophobic interactions, and covalent bonds. These interactions can modulate the activity of the target molecules, leading to biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzodioxole derivatives, indole derivatives, and furo[3,4-c]pyridine derivatives. Examples include:

  • 6-cyano-1,3-benzodioxole derivatives
  • 5-methoxy-1H-indole derivatives
  • Furo[3,4-c]pyridine derivatives

Uniqueness

What sets N-(6-cyano-1,3-benzodioxol-5-yl)-2-({(1E)-1-[(5-methoxy-1H-indol-3-yl)methylidene]-6-methyl-3-oxo-1,3-dihydrofuro[3,4-c]pyridin-4-yl}sulfanyl)acetamide apart is its combination of these three distinct moieties into a single molecule. This unique structure provides a diverse array of functional groups and potential interactions, making it a versatile compound for various applications.

Properties

Molecular Formula

C28H20N4O6S

Molecular Weight

540.5 g/mol

IUPAC Name

N-(6-cyano-1,3-benzodioxol-5-yl)-2-[(1E)-1-[(5-methoxy-1H-indol-3-yl)methylidene]-6-methyl-3-oxofuro[3,4-c]pyridin-4-yl]sulfanylacetamide

InChI

InChI=1S/C28H20N4O6S/c1-14-5-19-22(7-16-11-30-20-4-3-17(35-2)8-18(16)20)38-28(34)26(19)27(31-14)39-12-25(33)32-21-9-24-23(36-13-37-24)6-15(21)10-29/h3-9,11,30H,12-13H2,1-2H3,(H,32,33)/b22-7+

InChI Key

AGCCSEPRHUCNLF-QPJQQBGISA-N

Isomeric SMILES

CC1=CC\2=C(C(=N1)SCC(=O)NC3=CC4=C(C=C3C#N)OCO4)C(=O)O/C2=C/C5=CNC6=C5C=C(C=C6)OC

Canonical SMILES

CC1=CC2=C(C(=N1)SCC(=O)NC3=CC4=C(C=C3C#N)OCO4)C(=O)OC2=CC5=CNC6=C5C=C(C=C6)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.